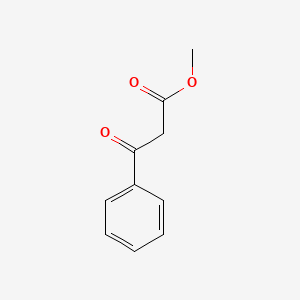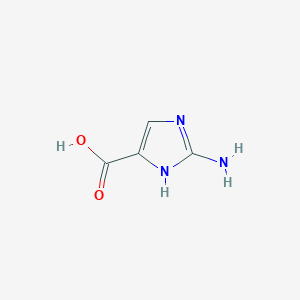
Methyl-3-oxo-3-phenylpropanoat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 3-oxo-3-phenylpropanoate and related derivatives has been explored through various chemical reactions. One notable method involves catalytic processes that convert simpler molecules into the desired compound efficiently. For instance, the synthesis of Methyl 3-Hydroxypropanoate, a related compound, catalyzed by epoxy ethane, represents a foundational step that could be adapted for methyl 3-oxo-3-phenylpropanoate synthesis, highlighting the importance of catalysis in achieving high yields and selectivity (Yin Yu-zhou & Zhao Zhen-kang, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 3-oxo-3-phenylpropanoate has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into the spatial arrangement of atoms, highlighting the preferred trans conformation and the significance of hydrogen bonding in stabilizing the structure (T. Kolev et al., 1995).
Chemical Reactions and Properties
Methyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions that modify its structure and functionality. The oxidative cleavage of certain precursors to methyl 3-oxo-3-phenylpropanoate has been studied, revealing the formation of α-dicarbonyl compounds as intermediates, which provides a pathway to understanding the chemical behavior and reactivity of such compounds (T. Rao & W. Pritzkow, 1987).
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Methyl-3-oxo-3-phenylpropanoat dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Transformationen, wodurch es wertvoll für die Konstruktion komplexer organischer Moleküle ist. Zum Beispiel kann es nukleophile Additionsreaktionen eingehen, um β-Hydroxyester zu bilden, die Vorläufer für eine Vielzahl biologisch aktiver Verbindungen sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung zur Synthese von Analoga von bioaktiven Molekülen verwendet. Seine Keto-Ester-Funktionalität ist besonders nützlich für die Herstellung neuer Derivate bestehender Medikamente, die möglicherweise zu Verbindungen mit verbesserter Wirksamkeit oder reduzierten Nebenwirkungen führen .
Entwicklung von Agrochemikalien
Die Estergruppe in this compound kann genutzt werden, um Agrochemikalien wie Herbizide und Insektizide herzustellen. Durch Modifizierung des Phenylrings können Forscher neue Verbindungen entwickeln, die spezifische Schädlinge oder Unkräuter bekämpfen, ohne die Nutzpflanzen zu schädigen .
Parfüm- und Aromenindustrie
Diese Verbindung ist aufgrund ihrer aromatischen Struktur manchmal in Duftstoff-Zutaten enthalten. Sie kann verwendet werden, um Ester zu synthetisieren, die Parfüms und Aromen süße, blumige Düfte verleihen .
Materialwissenschaft
In der Materialwissenschaft kann this compound ein Ausgangsmaterial für die Synthese von Polymeren mit spezifischen Eigenschaften sein. Seine Fähigkeit, Esterbindungen zu bilden, ist entscheidend für die Herstellung von Polyestern mit gewünschter Flexibilität, Strapazierfähigkeit und Widerstandsfähigkeit gegenüber Umwelteinflüssen .
Katalyse
Forscher verwenden this compound in katalytischen Studien, um neue Reaktionswege zu erforschen. Seine Reaktivität kann helfen, die Mechanismen von Veresterungs- und Umesterungsreaktionen zu verstehen, die in der organischen Chemie grundlegend sind .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard zur Kalibrierung von Instrumenten wie HPLC und GC-MS verwendet werden. Seine eindeutige chemische Signatur hilft bei der genauen Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .
Computerchemie
This compound wird auch in der Computerchemie zur molekularen Modellierung verwendet. Programme wie Amber und GROMACS verwenden es, um seine Wechselwirkungen mit anderen Molekülen zu simulieren, was die Vorhersage von chemischen Eigenschaften und Verhaltensweisen unterstützt .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGLZAJBHUOPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976958 | |
| Record name | Methyl 3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
614-27-7 | |
| Record name | Methyl benzoylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzoylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPLIDIFORONE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3NGA35QNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 3-oxo-3-phenylpropanoate be used as a starting material to synthesize complex heterocyclic compounds?
A1: Yes, Methyl 3-oxo-3-phenylpropanoate is a versatile building block in organic synthesis. Research demonstrates its utility in constructing indoloquinolinones, a class of nitrogen-containing heterocyclic compounds. A study employed Methyl 3-oxo-3-phenylpropanoate along with an aryl amine and methoxylamine in a multi-step synthesis. [] The process involved a palladium and copper-mediated oxidative coupling reaction followed by an iodine-mediated intramolecular cyclization, ultimately yielding diversely substituted indoloquinolinones. []
Q2: Is Methyl 3-oxo-3-phenylpropanoate a suitable substrate for asymmetric hydrogenation reactions?
A2: Absolutely. Methyl 3-oxo-3-phenylpropanoate serves as an excellent substrate for asymmetric hydrogenation, a crucial reaction for producing single enantiomers of chiral compounds. Researchers successfully utilized chiral iridium catalysts with spiro pyridine-aminophosphine ligands to achieve highly enantioselective hydrogenation of Methyl 3-oxo-3-phenylpropanoate. [] This reaction yielded the corresponding chiral β-hydroxy ester with impressive enantiomeric excess (up to 99.8% ee) and remarkable catalytic turnover numbers (up to 1,230,000). [] This highlights the potential of using specific catalytic systems with Methyl 3-oxo-3-phenylpropanoate to access important chiral building blocks for pharmaceuticals and other bioactive molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














